molecular formula C21H15F2N3S2 B2605399 5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole CAS No. 923244-95-5

5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole

Cat. No.: B2605399
CAS No.: 923244-95-5
M. Wt: 411.49
InChI Key: BNKLDAOYBXGJLQ-UHFFFAOYSA-N
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Description

5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole is a complex organic compound that features a pyridazine ring, a thiazole ring, and fluorinated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazine and thiazole intermediates, followed by their coupling through a series of nucleophilic substitution and condensation reactions.

  • Step 1: Synthesis of Pyridazine Intermediate

      Reagents: 4-Fluorobenzyl chloride, thiourea, and hydrazine hydrate.

      Conditions: Reflux in ethanol.

      Reaction: 4-Fluorobenzyl chloride reacts with thiourea to form 4-fluorobenzylthiourea, which is then cyclized with hydrazine hydrate to yield the pyridazine intermediate.

  • Step 2: Synthesis of Thiazole Intermediate

      Reagents: 4-Fluoroacetophenone, sulfur, and methylamine.

      Conditions: Heating under reflux.

      Reaction: 4-Fluoroacetophenone reacts with sulfur and methylamine to form the thiazole intermediate.

  • Step 3: Coupling Reaction

      Reagents: Pyridazine intermediate, thiazole intermediate, and a suitable base (e.g., potassium carbonate).

      Conditions: Reflux in an appropriate solvent (e.g., DMF).

      Reaction: The pyridazine and thiazole intermediates undergo nucleophilic substitution to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like tin(II) chloride or iron powder.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (DMF, DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the discovery of new drugs or therapeutic agents.

Medicine

In medicinal chemistry, this compound could be explored for its potential pharmacological properties. Its structural features suggest it may interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The fluorinated phenyl groups and thiazole ring could facilitate binding to these targets, modulating their activity and leading to a desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    5-(6-(Benzylthio)pyridazin-3-yl)-2-phenyl-4-methylthiazole: Similar structure but lacks fluorine atoms.

    5-(6-((4-Chlorobenzyl)thio)pyridazin-3-yl)-2-(4-chlorophenyl)-4-methylthiazole: Similar structure with chlorine atoms instead of fluorine.

    5-(6-((4-Methylbenzyl)thio)pyridazin-3-yl)-2-(4-methylphenyl)-4-methylthiazole: Similar structure with methyl groups instead of fluorine.

Uniqueness

The presence of fluorine atoms in 5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole enhances its chemical stability and lipophilicity, which can improve its interaction with biological targets and its overall pharmacokinetic properties. This makes it a unique and valuable compound for various applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-[6-[(4-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3S2/c1-13-20(28-21(24-13)15-4-8-17(23)9-5-15)18-10-11-19(26-25-18)27-12-14-2-6-16(22)7-3-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKLDAOYBXGJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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